7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid

Catalog No.
S14733462
CAS No.
M.F
C9H9NO3
M. Wt
179.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic ...

Product Name

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid

IUPAC Name

7,8-dihydro-5H-pyrano[4,3-b]pyridine-4-carboxylic acid

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

InChI

InChI=1S/C9H9NO3/c11-9(12)6-1-3-10-8-2-4-13-5-7(6)8/h1,3H,2,4-5H2,(H,11,12)

InChI Key

OIMQTPOPAQCTQE-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C(C=CN=C21)C(=O)O

7,8-Dihydro-5H-pyrano[4,3-b]pyridine-4-carboxylic acid is a heterocyclic compound characterized by a fused pyridine and pyran ring system. Its molecular formula is C9H9NO2C_9H_9NO_2, and it has a molecular weight of approximately 163.17 g/mol. This compound is notable for its unique structural features, which include the presence of a carboxylic acid functional group, enhancing its potential reactivity and biological activity .

The chemical behavior of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-4-carboxylic acid can be explored through various reactions:

  • Oxidation: This compound can be oxidized to form 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-4-carbaldehyde.
  • Reduction: Reduction reactions can yield 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-4-methanol.
  • Substitution: The compound can undergo nucleophilic substitution reactions, leading to various substituted derivatives depending on the nucleophile used.

Research indicates that 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-4-carboxylic acid exhibits significant biological activity. It has been investigated for its potential antimicrobial and anticancer properties. The mechanism of action is primarily attributed to its ability to interact with biological macromolecules, particularly proteins and enzymes. The carboxylic acid group may facilitate these interactions by forming covalent bonds with nucleophilic sites on target biomolecules, potentially inhibiting their function and disrupting biochemical pathways .

The synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-4-carboxylic acid typically involves multicomponent reactions. A common synthetic route includes:

  • Starting Materials: The reaction begins with 2-chloropyridine-3-carbaldehyde and active methylene compounds such as benzoylacetonitrile or dimedone.
  • Reaction Mechanism: The process involves a Michael addition followed by intramolecular cyclization.
  • Industrial Production: For large-scale synthesis, continuous flow reactors may be employed to optimize reaction conditions and improve yields while minimizing environmental impact through the absence of metal catalysts .

7,8-Dihydro-5H-pyrano[4,3-b]pyridine-4-carboxylic acid has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Explored for its potential as a bioactive molecule in drug development.
  • Medicine: Investigated for designing enzyme inhibitors and other therapeutic agents.
  • Industry: Utilized in developing new materials with specific electronic or optical properties .

Interaction studies have shown that 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-4-carboxylic acid can effectively bind to various biological targets. Its ability to form covalent bonds with proteins suggests a mechanism that could lead to inhibition of enzymatic activity or modulation of protein function. These interactions are crucial for understanding its potential therapeutic applications and guiding further drug development efforts .

Several compounds share structural similarities with 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-4-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Pyrano[2,3-b]quinolineFused ring system with a quinoline moietyDifferent ring fusion alters reactivity
Benzo[h]pyrano[2,3-b]quinolineContains a benzene ring fused to the pyranoquinolineAdditional aromatic character influences properties
7-HydroxyquinolineContains a hydroxyl group on the quinoline structureHydroxyl group enhances solubility and reactivity

Uniqueness

7,8-Dihydro-5H-pyrano[4,3-b]pyridine-4-carboxylic acid is unique due to its specific ring fusion and the presence of the carboxylic acid functional group. This combination provides distinct chemical reactivity and potential biological activity that differentiates it from other similar compounds.

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

179.058243149 g/mol

Monoisotopic Mass

179.058243149 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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